2-Methoxyethyl diphenylphosphinate
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Overview
Description
2-Methoxyethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group bonded to a 2-methoxyethyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl diphenylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used as a flame retardant in polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl diphenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular membranes, affecting their properties and functions .
Comparison with Similar Compounds
- N-(2-methoxyethyl)-N-methyl-P,P-diphenylphosphinic amide (PNOFR)
- 2-(dimethylamino)ethyl diphenylphosphinate (PONFR)
Comparison: 2-Methoxyethyl diphenylphosphinate is unique due to its specific combination of the methoxyethyl group and diphenylphosphinate moiety. Compared to similar compounds like PNOFR and PONFR, it exhibits different flame-retardant mechanisms and interactions with polymers. PNOFR and PONFR have distinct flame-retardant properties due to the presence of nitrogen groups, which influence their behavior in both the condensed and gas phases .
Properties
CAS No. |
138306-75-9 |
---|---|
Molecular Formula |
C15H17O3P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
[2-methoxyethoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17O3P/c1-17-12-13-18-19(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
OKOLOGXKOZIXEB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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